molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-05-1

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B608201
CAS RN: 1380392-05-1
M. Wt: 419.95
InChI Key: WOSMCMULWWHMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (abbreviated as CPPAQ) is an organic compound with a wide range of applications in scientific research. CPPAQ is a member of the pyrroloquinoxaline family of compounds, which are known for their anti-inflammatory, anti-bacterial, and anti-cancer properties. CPPAQ has been studied extensively in laboratory settings for its potential therapeutic applications, particularly in the areas of cancer and inflammation.

Scientific Research Applications

CX3CR1 Antagonist in Cancer Research

JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1 . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This property makes it a valuable tool in cancer research, particularly in the study of breast cancer .

Inhibition of Metastasis

The compound has been shown to significantly reduce the migration of breast cancer cells in vitro . This suggests that JMS-17-2 could be used to inhibit metastasis, the process by which cancer spreads to new areas of the body .

Breast Cancer Treatment

JMS-17-2 has been found to be effective in blocking FKN-induced ERK phosphorylation, which in turn significantly reduces the migration of breast cancer cells . This indicates that the compound could be used in the treatment of breast cancer .

Inhibition of Tumor Seeding into Bone

JMS-17-2 has been shown to inhibit circulating tumor cells from seeding into bone . This could potentially reduce overall tumor burden in a breast cancer metastasis model .

Treatment of Neoplasms

JMS-17-2 is being studied for its potential use in the treatment of neoplasms . Neoplasms are abnormal growths of tissue that can be cancerous or benign .

Treatment of Skin and Musculoskeletal Diseases

The compound is also being investigated for its potential use in the treatment of skin and musculoskeletal diseases . The exact mechanisms and potential applications in these areas are still under investigation .

Neuroglia Activation in Retinal Degeneration

Research has shown that CX3CL1/CX3CR1 signaling mediated neuroglia activation is implicated in the photoreceptor demise of a retinal degeneration model . JMS-17-2, as a CX3CR1 antagonist, could potentially be used to modulate this neuroglia activation .

Potential Therapeutic Strategy for Retinal Degeneration

Targeting the CX3CL1/CX3CR1 signaling with JMS-17-2 may serve as an effective therapeutic strategy for retinal degeneration . This could potentially lead to the discovery of new medications for retinal degeneration .

properties

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSMCMULWWHMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Synthesis routes and methods

Procedure details

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (100 mg; 0.38 mmol) was added to a 5 mL microwave vessel containing a magnetic stir bar. 4-(4-chlorophenyl)piperidine (82.8 mg; 0.42 mmol), potassium carbonate (78.77 mg; 0.57 mmol), and 2 mL of acetonitrile were added to the vessel. The vessel was sealed and heated to 140° C. for 1 hour, after which the solvent was evaporated and the reaction mixture was purified by flash chromatography to yield 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (110 mg; 0.26 mmol; 70%) [M+1]+=420.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
82.8 mg
Type
reactant
Reaction Step Two
Quantity
78.77 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.